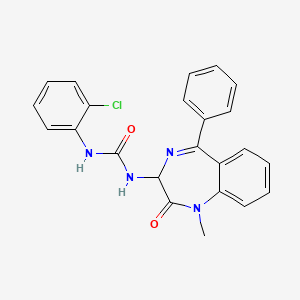
1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Overview
Description
1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic organic compound featuring a complex structure that combines elements from both benzodiazepines and phenyl groups. The inclusion of the chlorophenyl moiety introduces a chlorine atom, adding to its potential chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically begins with the construction of the benzodiazepine core. One standard method involves the cyclization of o-phenylenediamine with a suitable acyl chloride to form the diazepine ring, followed by the introduction of the phenyl and 2-chlorophenyl groups through aromatic substitution reactions. These steps are often performed under controlled temperature conditions using an inert atmosphere to prevent oxidation or other side reactions. Industrial Production Methods : On an industrial scale, the synthesis might be optimized by employing automated continuous flow reactors, which ensure consistent reaction conditions and yield. Catalysts and solvents are chosen to enhance reaction rates and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: : 1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea undergoes various types of chemical reactions:
Oxidation: : The methyl and phenyl groups can be targeted in oxidative reactions using reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation reactions, typically using catalysts like palladium on carbon, can reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitutions are common, especially at the chlorophenyl moiety, with reagents such as sodium hydroxide or organometallics.
Common Reagents and Conditions: : Typical reagents include strong oxidizers (KMnO4), reducing agents (H2 with Pd/C), and bases (NaOH). Reactions are conducted under controlled temperatures, often requiring reflux or ice-bath cooling, depending on the desired transformation. Major Products : These reactions produce derivatives of the parent compound, with variations depending on the targeted functional group. Products range from hydroxylated derivatives to fully reduced or substituted analogs.
Scientific Research Applications
Chemistry: : In synthetic chemistry, this compound serves as a versatile intermediate for creating complex molecules, especially in medicinal chemistry. Biology : It’s used in studies exploring the interaction of small molecules with biological macromolecules, shedding light on binding mechanisms and activity profiles. Medicine Industry : Industrial applications include its use as a precursor in the synthesis of advanced materials and polymers with specific desired properties.
Mechanism of Action
The biological mechanism of action typically involves binding to specific receptors or enzymes within the body. The benzodiazepine structure suggests interaction with GABAergic receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorine atom and phenyl groups can influence the binding affinity and specificity, altering the compound’s pharmacological profile.
Comparison with Similar Compounds
Compared to other benzodiazepine derivatives, 1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is unique in its dual aromatic substitutions, potentially offering a broader range of biological activities and reactivity. Similar Compounds :
Diazepam: : A well-known benzodiazepine with similar core structure but different substitutions.
Clonazepam: : Another benzodiazepine derivative, featuring a nitro group which significantly alters its activity compared to the chlorophenyl substitution.
1,4-Benzodiazepin-2-one: : The core structure, shared by many benzodiazepines, but lacking specific functional groups present in this compound.
This compound's detailed structure and unique combination of substituents make it a molecule of interest across various scientific fields.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-14-8-5-11-16(19)20(15-9-3-2-4-10-15)26-21(22(28)29)27-23(30)25-18-13-7-6-12-17(18)24/h2-14,21H,1H3,(H2,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGMRJCVGUNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
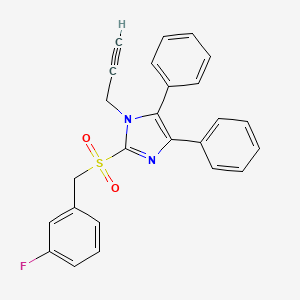
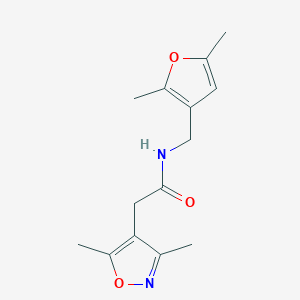
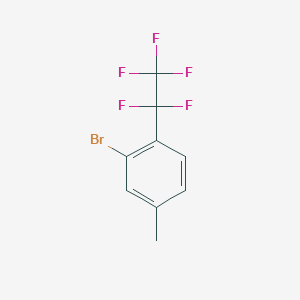
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)
![potassium1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate](/img/structure/B2407436.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

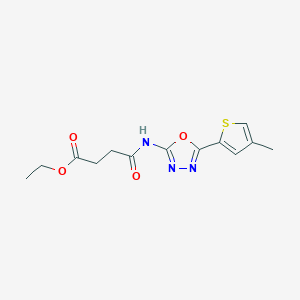

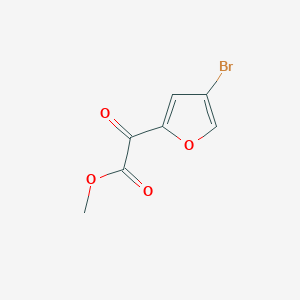
![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)
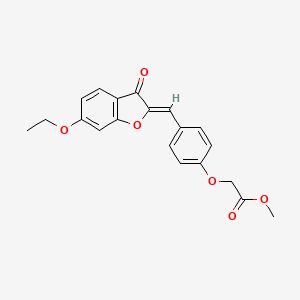
![N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide](/img/structure/B2407452.png)
